Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate
CAS No.: 66729-78-0
Cat. No.: VC3289796
Molecular Formula: C20H24ClNO4
Molecular Weight: 377.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66729-78-0 |
|---|---|
| Molecular Formula | C20H24ClNO4 |
| Molecular Weight | 377.9 g/mol |
| IUPAC Name | 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine;perchloric acid |
| Standard InChI | InChI=1S/C20H23N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5) |
| Standard InChI Key | CBNJWAYHGKHAFJ-UHFFFAOYSA-N |
| SMILES | CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
| Canonical SMILES | CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
Introduction
Chemical Structure and Properties
Molecular Structure
Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate possesses a complex molecular structure characterized by a pyrrolidine ring substituted with ethylidene and dimethyl groups, along with diphenyl substituents. The chemical entity exists as a perchlorate salt, which enhances its solubility and stability in various applications. The structure features a central pyrrolidine ring with specific substitution patterns that contribute to its unique chemical and biological properties. The compound contains a quaternary carbon atom at position 3 of the pyrrolidine ring, bearing two phenyl groups. Position 2 features an ethylidene group, while positions 1 and 5 are substituted with methyl groups .
The perchlorate anion (ClO4-) is associated with the pyrrolidine structure, forming the complete salt. This particular arrangement of functional groups determines many of the compound's physicochemical and biological characteristics. The parent compound before salt formation is 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, which combines with perchloric acid to form the perchlorate salt .
Table 1. Structural Identifiers of Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate
Physical Properties
Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate exhibits distinctive physical properties that are relevant to its applications in research and analysis. Based on computational analyses, the compound possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors, which influence its interactions with biological systems and analytical matrices . The topological polar surface area (TPSA) of the molecule is 74.7 Ų, which affects its ability to permeate biological membranes and interact with cellular components .
The compound contains 2 rotatable bonds, contributing to its conformational flexibility and potential for adopting different spatial arrangements in solution . It has 26 heavy atoms and a complexity score of 467, reflecting the intricate nature of its structure . Additionally, the compound has 1 undefined atom stereocenter and 1 undefined bond stereocenter, indicating potential stereoisomerism that could influence its biological activity and chemical behavior in different environments .
Table 2. Physical Properties of Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 377.9 g/mol | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 74.7 Ų | |
| Heavy Atom Count | 26 | |
| Complexity | 467 |
Chemical Properties
The chemical properties of Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate are largely determined by its structural features. The perchlorate salt form enhances the compound's solubility in aqueous solutions, making it suitable for biological and analytical applications. The presence of the pyrrolidine ring, with its basic nitrogen atom, contributes to the compound's basicity and potential for interactions with acidic functional groups in biological systems and analytical reagents.
The compound's reactivity is influenced by the ethylidene group at position 2, which introduces an unsaturated character to this part of the molecule. This feature, combined with the two phenyl groups at position 3, contributes to the compound's unique chemical behavior and potential for specific interactions with biological receptors and analytical instruments. The perchlorate counter-ion also influences the compound's chemical properties, particularly its solubility and stability under various conditions, which are critical factors for its applications in analytical chemistry and pharmacological research.
Biological and Pharmacological Activity
Metabolic Pathway
Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate, also known as EDDP perchlorate, is a major metabolite of the synthetic opioid methadone. In the metabolic pathway, methadone undergoes N-demethylation and cyclization to form EDDP. This metabolic transformation is an important aspect of methadone pharmacokinetics and is relevant to the clinical use of methadone in opioid substitution therapy and pain management protocols worldwide.
The compound is detectable in urine and other biological fluids for several days after methadone administration, making it a valuable marker for methadone use and metabolism. The persistence of this metabolite in biological samples enables its use in monitoring patient adherence to methadone treatment protocols and investigating potential diversion of the drug. This extended detection window provides significant advantages for therapeutic monitoring compared to direct measurement of methadone itself, which has a shorter half-life in biological samples.
Receptor Interactions
The biological activity of Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate is primarily related to its interaction with opioid receptors. While the parent compound methadone primarily acts as a μ-opioid receptor agonist, the metabolite exhibits a different profile of receptor interactions, which contributes to its distinct pharmacological effects and potentially altered side effect profile compared to methadone itself.
Pharmacokinetics
The pharmacokinetics of Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate involve its formation through the metabolism of methadone, its distribution in various biological compartments, and its eventual elimination from the body. The compound's excretion rates can provide valuable insights into methadone metabolism and its variability among individuals. These patterns help researchers understand how different factors may influence the effectiveness of methadone treatment across diverse patient populations.
Understanding the pharmacokinetics of this compound helps researchers optimize methadone dosing regimens and identify potential factors that may influence the effectiveness of methadone treatment. Variations in the metabolism of methadone to EDDP can be influenced by factors such as genetic polymorphisms in metabolic enzymes, drug interactions, and physiological factors, all of which can impact the clinical response to methadone therapy. This knowledge is particularly important for personalized medicine approaches to methadone treatment for opioid use disorder and chronic pain.
Analytical Methods and Detection
Chromatographic Techniques
Chromatographic techniques play a crucial role in the detection and quantification of Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate in various matrices. Common approaches include high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity when analyzing biological samples that may contain multiple compounds with similar structures or properties.
These analytical methods must be validated for parameters such as accuracy, precision, limit of detection, limit of quantification, and linearity range, to ensure reliable results in research and clinical applications. The development of optimized chromatographic conditions considers factors such as column selection, mobile phase composition, and detection parameters to achieve the most efficient separation and detection of this compound from biological matrices or pharmaceutical preparations. These methods are critical for both research applications and therapeutic drug monitoring in clinical settings.
Spectroscopic Methods
Spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are valuable for the identification and structural characterization of Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate. These techniques provide complementary information about the compound's molecular structure, functional groups, and isotopic distribution, allowing for comprehensive characterization of the compound and confirmation of its identity.
Mass spectrometry, in particular, is often used for the detection and quantification of this compound in biological samples, especially when coupled with chromatographic separation techniques. The characteristic fragmentation pattern of the molecule in mass spectrometry provides a specific "fingerprint" that aids in its identification, even in complex matrices. This specificity is particularly important for distinguishing this compound from other methadone metabolites or structurally similar compounds that may be present in biological samples.
Bioanalytical Applications
The bioanalytical applications of Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate primarily revolve around its use as a marker for methadone metabolism in biological samples. The compound's presence in urine and other biological fluids is used to monitor methadone use and adherence to treatment regimens. This application is particularly important in addiction medicine and pain management contexts, where ensuring proper medication use is critical for treatment success.
Analytical methods for this compound need to be sensitive and specific, given the complex nature of biological matrices and the potential presence of interfering substances. The development of reliable bioanalytical methods for this compound has significant implications for both research and clinical applications related to methadone therapy. Advanced techniques that can detect this compound at low concentrations with high specificity are continually being developed to improve the accuracy and reliability of methadone monitoring programs.
Clinical and Research Applications
Methadone Adherence Monitoring
One of the primary applications of Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate is in monitoring adherence to methadone treatment programs. By measuring the levels of this metabolite in urine or other biological samples, healthcare providers can assess whether patients are taking their prescribed methadone as directed. This objective measure of medication adherence provides valuable information that complements patient self-reports and clinical observations.
This monitoring is particularly important in the context of opioid substitution therapy, where methadone is used to treat opioid dependence. Ensuring patient adherence to the prescribed regimen is crucial for the effectiveness of the treatment and for preventing diversion of methadone to illicit use. The detection of appropriate levels of this metabolite in patient samples provides evidence that the medication is being taken regularly and metabolized as expected, which is a key factor in successful opioid replacement therapy outcomes.
Forensic Toxicology
In forensic toxicology, the detection of Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate in biological samples can provide evidence of methadone use. This information can be relevant in various forensic contexts, including post-mortem investigations, driving under the influence cases, and workplace drug testing, where objective evidence of substance use is required for legal or administrative purposes.
The stability of this metabolite in biological samples and its longer detection window compared to the parent compound methadone make it a valuable marker in forensic analyses. The specific detection of this compound can help distinguish between legitimate methadone use and the use of other opioids. This differentiation is particularly important in situations where determining the specific substances involved has significant legal or medical implications, such as in cause-of-death investigations or cases involving suspected impaired driving.
Pharmacological Research
Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate plays a significant role in pharmacological research related to methadone and opioid pharmacology. Studies on this compound contribute to understanding methadone's metabolism, pharmacokinetics, and pharmacodynamics. This research helps elucidate the complex mechanisms underlying methadone's therapeutic effects and potential side effects.
Research on the excretion rates of this metabolite can provide insights into factors that influence methadone metabolism, such as genetic variations, drug interactions, and physiological factors. This information is valuable for optimizing methadone dosing regimens and for understanding individual variations in response to methadone therapy. Such personalized approaches to methadone treatment have the potential to improve treatment outcomes by tailoring dosing strategies to individual patient characteristics, including metabolic factors that influence the conversion of methadone to this important metabolite.
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